2-Quinazolin-2-yl-ethylamine

説明

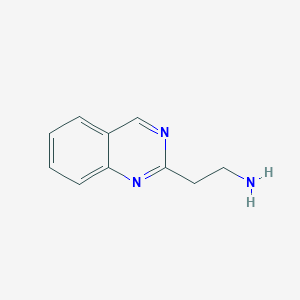

Structure

3D Structure

特性

分子式 |

C10H11N3 |

|---|---|

分子量 |

173.21 g/mol |

IUPAC名 |

2-quinazolin-2-ylethanamine |

InChI |

InChI=1S/C10H11N3/c11-6-5-10-12-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6,11H2 |

InChIキー |

YXPQVPYDMKZASJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=NC(=N2)CCN |

製品の起源 |

United States |

An In-depth Technical Guide to the Synthesis of 2-Quinazolin-2-yl-ethylamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Among the vast landscape of quinazoline derivatives, 2-Quinazolin-2-yl-ethylamine and its analogues represent a significant subclass, offering a versatile platform for the development of novel therapeutics. The presence of a primary amine on the ethyl side chain at the C2 position provides a critical handle for further molecular elaboration and interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing this important molecular framework, detailing key reactions, mechanistic insights, and practical experimental protocols.

Introduction: The Significance of the Quinazoline Core

Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[3] This structural motif is found in numerous natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities.[4] The versatility of the quinazoline ring system, which allows for substitution at various positions, has made it a privileged scaffold in drug discovery.[2] Specifically, functionalization at the 2-position of the quinazoline nucleus has been shown to be crucial for modulating biological activity.[5] The introduction of an ethylamine side chain at this position to yield 2-quinazolin-2-yl-ethylamine creates a molecule with the potential for diverse chemical modifications and targeted biological interactions.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of 2-quinazolin-2-yl-ethylamine is not a trivial one-step process but rather a multi-step sequence that requires careful planning and execution. Several synthetic routes can be envisaged, primarily converging on the construction of a key intermediate followed by functional group manipulation to install the desired ethylamine moiety. This guide will focus on two primary and logically sound strategies:

-

Strategy A: Synthesis via a 2-Methylquinazoline Intermediate.

-

Strategy B: Synthesis from 2-Aminobenzonitrile.

These strategies are chosen for their versatility and reliance on readily available starting materials.

Strategy A: Elaboration from a 2-Methylquinazoline Intermediate

This strategy involves the initial synthesis of a 2-methylquinazoline precursor, which is then functionalized to introduce the two-carbon ethylamine side chain. This approach offers a robust and often high-yielding pathway.

Synthesis of 2-Methylquinazoline

The formation of the quinazoline ring is the first critical step. A common and effective method starts from 2-aminobenzylamine.

Reaction Scheme:

Figure 1: General scheme for the synthesis of 2-methylquinazoline from 2-aminobenzylamine.

Causality Behind Experimental Choices:

The condensation of 2-aminobenzylamine with an aldehyde, in this case, acetaldehyde, forms a dihydroquinazoline intermediate.[4] The subsequent oxidation is crucial for the aromatization of the heterocyclic ring to yield the stable 2-methylquinazoline. Various oxidizing agents can be employed, with iodine or molecular oxygen being common choices due to their efficiency and relatively mild reaction conditions.[6]

Functionalization of the 2-Methyl Group

With 2-methylquinazoline in hand, the next phase involves the elongation of the methyl group and its conversion to an amine. A reliable method to achieve this is through the formation of a nitrile intermediate.

Reaction Scheme:

Figure 2: Pathway for the conversion of 2-methylquinazoline to 2-quinazolin-2-yl-ethylamine.

Mechanistic Insights and Protocol Validation:

-

Chlorination: The benzylic methyl group of 2-methylquinazoline can be selectively halogenated using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). This reaction proceeds via a radical mechanism and is a crucial step for activating the methyl group for subsequent nucleophilic substitution.

-

Cyanation: The resulting 2-(chloromethyl)quinazoline is a reactive electrophile. Nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, readily displaces the chloride to form 2-quinazolin-2-yl-acetonitrile. This step effectively adds a carbon atom and introduces the nitrile functionality, which is a versatile precursor to an amine.

-

Reduction: The final step is the reduction of the nitrile group to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are highly effective for this transformation. Alternatively, catalytic hydrogenation using Raney nickel or other catalysts can also be employed, offering a milder but potentially slower option. The successful reduction yields the target molecule, 2-quinazolin-2-yl-ethylamine.

Detailed Experimental Protocol: Synthesis of 2-Quinazolin-2-yl-acetonitrile

Materials:

-

2-Methylquinazoline

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄)

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-methylquinazoline in dry CCl₄ is added NCS and a catalytic amount of benzoyl peroxide.

-

The mixture is refluxed until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure to yield crude 2-(chloromethyl)quinazoline.

-

The crude 2-(chloromethyl)quinazoline is dissolved in DMF, and NaCN is added portion-wise.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 2-quinazolin-2-yl-acetonitrile, which can be purified by column chromatography.

Strategy B: Construction from 2-Aminobenzonitrile

An alternative and convergent approach begins with 2-aminobenzonitrile, a readily available starting material. This strategy allows for the direct introduction of a functionalized side chain that can be readily converted to the ethylamine group.

Synthesis of 2-(1H-Imidazol-2-yl)aniline Intermediate

Reaction Scheme:

Figure 3: Synthesis of 2-quinazolin-2-yl-ethylamine starting from 2-aminobenzonitrile.

Rationale and Self-Validation:

This elegant approach leverages the reactivity of the nitrile group in 2-aminobenzonitrile. The initial reaction with aminoacetaldehyde diethyl acetal, catalyzed by an acid such as p-toluenesulfonic acid (p-TsOH), leads to the formation of an imidazoline intermediate which, upon acidic workup, aromatizes to the stable 2-(1H-imidazol-2-yl)aniline. This intermediate is a key building block for the subsequent cyclization.

The final ring closure to form the quinazoline system can be achieved by reacting the 2-(1H-imidazol-2-yl)aniline with a one-carbon source like formic acid or triethyl orthoformate. This reaction proceeds through the formation of an amidine intermediate followed by intramolecular cyclization and dehydration to furnish the desired 2-quinazolin-2-yl-ethylamine. The formation of the stable aromatic quinazoline ring serves as the thermodynamic driving force for the reaction.

Derivatization of 2-Quinazolin-2-yl-ethylamine

The primary amine of 2-quinazolin-2-yl-ethylamine is a versatile functional group that allows for a wide range of derivatizations to explore structure-activity relationships (SAR).

Potential Derivatizations:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides to introduce alkyl groups on the amine.

These derivatizations allow for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Data Presentation and Characterization

Thorough characterization of all synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques should be employed:

| Analytical Technique | Expected Observations for 2-Quinazolin-2-yl-ethylamine |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinazoline ring, and the methylene protons of the ethylamine side chain. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the quinazoline ring and the ethylamine side chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine and C=N stretching of the quinazoline ring. |

Conclusion and Future Perspectives

The synthesis of 2-quinazolin-2-yl-ethylamine and its derivatives provides a rich platform for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide, proceeding through either a 2-methylquinazoline intermediate or from 2-aminobenzonitrile, offer reliable and adaptable routes to this important scaffold. The ability to readily derivatize the terminal amine group further enhances the potential for developing compounds with optimized biological activity. As our understanding of the roles of specific quinazoline-based compounds in various disease pathways deepens, the development of efficient and scalable synthetic methodologies, such as those described herein, will remain of paramount importance to the fields of medicinal chemistry and drug development.

References

-

Al-Otaibi, J. S., et al. (2020). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applications. Molecules, 25(15), 3362. [Link]

-

Grover, G., & Kini, S. G. (2006). Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 41(3), 256-262. [Link]

-

(2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

-

(2023). Recent advances in the synthesis of 2,3-fused quinazolinones. RSC Advances, 13(1), 23-40. [Link]

-

Franco, C. H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35(1), 1-19. [Link]

-

Khodarahmi, G., et al. (2012). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2012, 809295. [Link]

-

Al-Suod, H., et al. (2019). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 24(21), 3856. [Link]

-

(2025). Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. ACS Fall 2025. [Link]

-

(2010). Quinazoline synthesis. Organic Chemistry Portal. [Link]

-

Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 95. [Link]

-

(2023). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies, 31(2), 209-227. [Link]

-

(2025). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2025, 1-8. [Link]

- (2017). Methods for preparation of quinazoline derivatives.

-

(2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1421-1445. [Link]

-

(2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link]

-

(2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 8(13), 1595-1614. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

2-Quinazolin-2-yl-ethylamine structure-activity relationship (SAR) studies

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Quinazolin-2-yl-ethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 2-quinazolin-2-yl-ethylamine derivatives. We will dissect the impact of structural modifications on biological activity, explore key therapeutic targets, and provide actionable insights for the rational design of novel drug candidates. This document moves beyond a mere recitation of facts to explain the causal links between chemical structure and pharmacological effect, grounded in established scientific literature.

The Quinazoline Scaffold: A Foundation of Therapeutic Potential

Quinazoline and its oxidized form, quinazolinone, are bicyclic heterocyclic aromatic compounds that have garnered immense interest from the scientific community. Their derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3] Several quinazoline-based drugs, such as gefitinib and erlotinib, have successfully entered the market, primarily as kinase inhibitors for cancer therapy, underscoring the therapeutic viability of this scaffold.[1]

The versatility of the quinazoline ring system lies in its multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide will specifically focus on derivatives bearing an ethylamine substituent at the 2-position, a structural motif with significant potential for targeted drug design.

Core Principles of Quinazoline SAR: A Strategic Overview

Before delving into the specifics of the 2-ethylamine moiety, it is crucial to understand the established SAR principles governing the broader quinazoline class. Substitutions at various positions on the quinazoline ring have been shown to be critical for biological activity.[2][4]

-

Position 2: This position is highly amenable to substitution and is a key determinant of the compound's interaction with its biological target. The introduction of various groups, including amines, substituted phenyl rings, and other heterocyclic moieties, has been extensively explored.[2][4] The nature of the substituent at C2 can significantly influence the mechanism of action.

-

Position 4: Substitution at the 4-position, often with an amino group (anilinoquinazolines), is a hallmark of many EGFR kinase inhibitors.[1] This portion of the molecule typically occupies the ATP-binding pocket of the enzyme.

-

Positions 6 and 7: These positions on the benzene ring portion of the scaffold are frequently modified to enhance potency and modulate solubility. Small, electron-withdrawing groups or methoxy groups at these positions are common in potent kinase inhibitors.[1]

-

Position 8: The introduction of substituents at this position can also influence activity, with halogens being a notable example in some antimicrobial quinazolinones.[4]

Caption: Key positions for substitution on the quinazoline ring.

The 2-Quinazolin-2-yl-ethylamine Moiety: A Detailed SAR Exploration

The introduction of an ethylamine side chain at the C2 position of the quinazoline scaffold provides a versatile handle for probing interactions with biological targets. The amine group, which is typically protonated at physiological pH, can engage in crucial hydrogen bonding and ionic interactions.

The Terminal Amine: A Critical Anchor

The primary or secondary amine of the ethylamine side chain is a critical pharmacophoric feature. Its ability to act as a hydrogen bond donor and acceptor, as well as to form salt bridges, often dictates the binding affinity of the molecule.

-

N-Unsubstituted Amines: A primary amine offers maximum potential for hydrogen bonding and often serves as a good starting point in a medicinal chemistry campaign.

-

N-Alkylation: Mono- or di-alkylation of the terminal amine can modulate basicity, lipophilicity, and steric bulk. Small alkyl groups may improve cell permeability, while larger, bulky groups can be used to probe for specific hydrophobic pockets in the target protein.

-

N-Arylation: The introduction of an aryl group on the terminal amine can lead to additional π-π stacking or hydrophobic interactions, potentially increasing potency. The electronic nature of the aryl substituent (electron-donating or electron-withdrawing) can further fine-tune the basicity of the amine.

The Ethyl Linker: More Than Just a Spacer

The two-carbon linker between the quinazoline ring and the terminal amine is not merely a passive spacer. Its length and flexibility are often optimal for spanning the distance between different recognition sites on a target protein.

-

Linker Length: Shortening or lengthening the linker can disrupt optimal binding interactions. The ethyl linker appears to be a favorable motif in many biologically active molecules.

-

Substitution on the Linker: The introduction of substituents on the ethyl chain can introduce chirality and restrict conformational flexibility. This can be a strategy to increase potency and selectivity, as one enantiomer may fit the binding site more favorably than the other.

Caption: SAR of the 2-ethylamine side chain.

Key Biological Activities and Mechanistic Insights

While the SAR for the specific 2-quinazolin-2-yl-ethylamine scaffold is an evolving area of research, we can infer its potential from the activities of structurally related compounds.

Anticancer Activity: Targeting Kinases

The quinazoline scaffold is renowned for its utility in developing kinase inhibitors.[1] Many of these compounds function by competing with ATP for binding to the kinase domain of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR). The 4-anilinoquinazoline derivatives are classic examples.[1] For 2-substituted quinazolines, including those with an ethylamine moiety, a similar mechanism of action is plausible. The quinazoline core would serve as the hinge-binding element, while the 2-ethylamine side chain could extend into other regions of the ATP-binding site or towards the solvent-exposed surface, influencing selectivity and potency.

Caption: Plausible mechanism of action for anticancer activity.

Antimicrobial Activity

Quinazoline and quinazolinone derivatives have demonstrated significant potential as antimicrobial agents.[2][4] The mechanism of action can vary, but may involve inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.[4] The presence of a basic amine in the 2-ethylamine side chain could be particularly advantageous for antimicrobial activity, as it may facilitate interaction with the negatively charged components of the bacterial cell envelope.

Synthetic Strategies: A Practical Approach

The synthesis of 2-quinazolin-2-yl-ethylamine derivatives can be approached through several established methods for quinazoline synthesis. A common and effective strategy involves the use of 2-aminobenzylamine as a key starting material.[3][5]

Representative Synthetic Protocol

The following is a representative, multi-step protocol for the synthesis of a 2-substituted quinazoline, which can be adapted for the synthesis of 2-quinazolin-2-yl-ethylamine derivatives.

Step 1: Oxidative Coupling of 2-Aminobenzylamine and a Substituted Benzylamine [3][6]

-

To a clean, dry round-bottom flask, add 2-aminobenzylamine (1.0 eq), the desired substituted benzylamine (1.0-1.2 eq), and a suitable solvent such as DMSO.

-

Add a catalytic amount of an oxidizing agent (e.g., I2, 10 mol%) and a catalyst (e.g., a salicylic acid derivative).[3][6]

-

Heat the reaction mixture under an oxygen atmosphere (e.g., via an O2 balloon) at 80-100 °C for the required time (typically 4-24 hours), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinazoline.

Step 2: Introduction of the Ethylamine Moiety (Illustrative)

If the desired ethylamine side chain is not directly incorporated in Step 1, further modifications of the C2 substituent would be necessary. For instance, if a 2-(chloromethyl)quinazoline is synthesized, it can be reacted with a suitable amine to introduce the ethylamine side chain.

Caption: Synthetic workflow for 2-substituted quinazolines.

Data Presentation: Representative SAR Data

The following table summarizes representative SAR data for a series of 2-substituted quinazolin-4(3H)-ones, illustrating the impact of substitution on antiproliferative activity. While not exclusively 2-ethylamine derivatives, this data provides valuable insights into the effects of modifications at the C2 position.

| Compound | C2-Substituent | R (at position 8) | Antiproliferative Activity (GI50, µM) - Representative Cell Line | Reference |

| 1 | 2-Methoxyphenyl | H | >100 | [4][7] |

| 17 | 2-Methoxyphenyl | N,N-dimethylaminoethyl | 0.08 (MCF-7) | [4][7] |

| 36 | 2-Hydroxyphenyl | N,N-dimethylaminopropyl | Inactive | [4] |

This table is illustrative and compiles data from related compound series to demonstrate SAR principles.

Conclusion and Future Perspectives

The 2-quinazolin-2-yl-ethylamine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The key takeaways from this guide are:

-

The quinazoline core is a highly versatile and druggable scaffold.

-

The 2-ethylamine side chain offers a crucial point of interaction with biological targets, with the terminal amine playing a pivotal role.

-

Modifications to both the quinazoline ring and the ethylamine side chain can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

-

Anticancer and antimicrobial applications are particularly promising avenues for exploration.

Future research should focus on the systematic exploration of the SAR of the 2-ethylamine moiety, including the synthesis and biological evaluation of a diverse library of N-substituted and linker-modified analogs. Detailed mechanistic studies and co-crystallization with biological targets will be invaluable for the rational design of the next generation of quinazoline-based therapeutics.

References

-

Al-Omary, F. A., et al. (2010). Synthesis and in vitro antimicrobial activity of some new 2-heteroarylthio-6-substituted-quinazolin-4-one analogs. European Journal of Medicinal Chemistry, 45(12), 6065-6074. [Link]

-

Auti, P. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7898. [Link]

-

Bhanage, B. M., & Tiwari, A. R. (2016). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-substituted Benzylamines under Transition Metal-Free Conditions. Royal Society of Chemistry. [Link]

-

Chandregowda, V., et al. (2009). Synthesis and in vitro anti-cancer activity of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055. [Link]

-

Faisal, M., & Saeed, A. (2021). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 9, 819381. [Link]

-

Hassanzadeh, F., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 7(5), S859. [Link]

-

Hu, Y., et al. (2006). Discovery of 4-anilino-quinazoline-based, selective, and orally bioavailable dual inhibitors of the Flt-3 and aurora kinases. Journal of Medicinal Chemistry, 49(19), 5633-5636. [Link]

-

Kumar, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 19991. [Link]

-

Popa, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

-

Sravanthi, G., & Manjula, A. (2015). Synthesis and biological evaluation of 2-substituted quinazolin-4(3H)-ones with antiproliferative activities. Bioorganic & Medicinal Chemistry Letters, 25(17), 3584-3587. [Link]

-

Taleb, E. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6599. [Link]

-

Wang, M., et al. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 25(18), 4252. [Link]

-

Yamaguchi, K., & Mizuno, N. (2013). A metal-free, recyclable, and highly selective aerobic oxidation of amines to imines by a salicylic acid-catalyzed system in dimethyl sulfoxide. Angewandte Chemie International Edition, 52(49), 12863-12866. [Link]

-

Zhang, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 21(21), 6347-6357. [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]

- 7. researchgate.net [researchgate.net]

in silico modeling of 2-Quinazolin-2-yl-ethylamine interactions

An In-Depth Technical Guide to the In Silico Modeling of 2-Quinazolin-2-yl-ethylamine Interactions

Foreword: The Quinazoline Scaffold and the Digital Microscope

The quinazoline ring system is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and versatile synthetic accessibility make it a "privileged scaffold" in drug discovery.[4][5] This guide focuses on a specific, representative member of this family, 2-Quinazolin-2-yl-ethylamine, to explore its potential interactions with a key biological target through the lens of computational modeling.

In silico techniques, such as molecular docking and molecular dynamics, have revolutionized drug development. They act as a "digital microscope," allowing us to predict, visualize, and analyze molecular interactions at an atomic level before committing to costly and time-consuming wet-lab synthesis and testing.[6][7] This guide is designed for researchers, scientists, and drug development professionals, providing not just a series of steps, but the underlying scientific rationale—the "why" behind the "how"—to empower robust and reproducible computational research. We will journey from the foundational principles of molecular modeling to the detailed, practical application of these techniques, culminating in the analysis of complex simulation data to draw meaningful, actionable insights.

Chapter 1: Foundational Concepts in Computational Drug Design

Before embarking on our practical workflow, it is essential to grasp the theoretical pillars of our investigation. The primary techniques we will employ are molecular docking, which predicts the preferred binding orientation of a ligand to its target, and molecular dynamics, which simulates the time-dependent behavior of the molecular system.

-

Molecular Docking: This technique computationally places a small molecule (ligand) into the binding site of a target macromolecule (receptor) in a variety of conformations and orientations.[8] Sophisticated scoring functions then estimate the binding affinity for each "pose," typically expressed in kcal/mol.[9] The fundamental goal is to identify the most likely and energetically favorable binding mode, providing a static snapshot of the interaction.[10]

-

Molecular Dynamics (MD) Simulation: While docking provides a static picture, biological systems are inherently dynamic. MD simulations apply the laws of classical mechanics to model the movements of atoms and molecules over time.[11][12] By simulating the protein-ligand complex in a solvated, physiologically-relevant environment, we can assess the stability of the docked pose, observe conformational changes, and gain a deeper understanding of the interaction's dynamics.[13]

-

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific biological target.[14][15] While we will not perform pharmacophore modeling in this guide, it is a crucial related concept often used to screen large compound libraries to find potential leads that fit the necessary interaction pattern.[16][17]

Chapter 2: Preparing the Digital Laboratory: Essential Tools and Resources

A successful in silico study relies on a suite of specialized software and access to public data repositories. For this guide, we will utilize freely available, yet powerful and widely respected tools.

| Tool/Resource | Purpose | Download/Access URL |

| PubChem | A public database of chemical molecules and their activities. Used to retrieve ligand structures. | [Link] |

| RCSB Protein Data Bank (PDB) | A public repository for the 3D structural data of large biological molecules. Our source for the receptor structure. | [Link] |

| AutoDock Vina | A widely used open-source program for molecular docking. | [Link] |

| MGLTools/AutoDockTools (ADT) | A software suite used for preparing protein and ligand files for AutoDock. | [Link] |

| GROMACS | A versatile and high-performance software package for performing molecular dynamics simulations.[18] | [Link] |

| PyMOL or ChimeraX | Molecular visualization software essential for inspecting structures and analyzing results. | [Link] or |

| Open Babel | A "chemical toolbox" used for converting between different chemical file formats. | [Link] |

Chapter 3: The Ligand – Understanding 2-Quinazolin-2-yl-ethylamine

Our molecule of interest is 2-Quinazolin-2-yl-ethylamine. While a direct entry for this specific molecule is not available in PubChem, its core structure, Quinazolin-2-amine, is well-documented (CID 519332).[19] For this guide, we will computationally construct the full ligand by adding an ethylamine group to the 2-position of the quinazoline core. This process mirrors how a medicinal chemist might design a novel derivative from a known scaffold.

Ligand Preparation Protocol:

-

Obtain Base Structure: Download the 2D structure of Quinazolin-2-amine from PubChem.

-

Modify Structure: Use a molecule editor (e.g., in Discovery Studio, ChemDraw, or Avogadro) to add the ethylamine moiety at the C2 position.

-

Generate 3D Conformation: Convert the 2D drawing into a 3D structure.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is critical to ensure a low-energy, sterically favorable starting conformation for docking.

-

Save in .pdb or .mol2 format: This file will be the input for the next stage.

Chapter 4: The Target – Selecting and Preparing the Aurora A Kinase Receptor

Quinazoline derivatives are known to inhibit a variety of protein kinases.[20][21] For this guide, we will use Aurora A Kinase (AURKA) as our biological target, a protein implicated in cancer progression. We will use the crystal structure from the Protein Data Bank (PDB ID: 4JBO), which contains a quinazoline-based inhibitor bound in its active site.[21] This co-crystallized ligand is invaluable, as it allows us to validate our docking protocol.

Receptor Preparation Protocol:

-

Download PDB Structure: Obtain the 4JBO.pdb file from the RCSB PDB.

-

Inspect the Structure: Open the PDB file in a molecular viewer like PyMOL. Note the protein chains, the co-crystallized ligand, and any water molecules or cofactors.

-

Isolate the Protein: For docking, we typically need a "clean" receptor. Remove all water molecules, cofactors, and the original ligand from the PDB file. The rationale is to prevent interference with the docking of our new ligand.

-

Add Polar Hydrogens: PDB files often lack hydrogen atoms. Adding hydrogens is crucial as they are key participants in hydrogen bonding. This is typically done using software like AutoDockTools or Chimera.[8]

-

Assign Partial Charges: Assign appropriate partial charges to each atom (e.g., Gasteiger charges in ADT). This is necessary for the scoring function to calculate electrostatic interactions.

-

Save as .pdbqt: This is the specific file format required by AutoDock Vina, containing the atomic coordinates and charge information.

Chapter 5: Predicting Interactions – A Step-by-Step Molecular Docking Workflow

With our ligand and receptor prepared, we can now predict their interaction. This workflow is designed to be self-validating, a cornerstone of trustworthy computational science.

Caption: Molecular Docking Workflow from Preparation to Analysis.

Detailed Docking & Validation Protocol:

-

Protocol Validation (Re-docking):

-

Objective: To confirm that our chosen docking parameters can accurately reproduce the known binding pose of the original ligand from the crystal structure.

-

Action: Dock the co-crystallized ligand (extracted from 4JBO) back into the prepared receptor.

-

Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the top-scoring docked pose and the original crystallographic pose. A value < 2.0 Å is generally considered a successful validation.[22][23]

-

-

Define the Search Space (Grid Box):

-

Objective: To tell the docking software where to search for a binding site.

-

Action: Using AutoDockTools, define a 3D grid box that encompasses the entire active site of the kinase, typically centered on the position of the co-crystallized ligand.[8] Ensure the box is large enough to allow rotational and translational freedom for the ligand but not so large that it becomes computationally inefficient.

-

-

Run the Docking Simulation:

-

Objective: To dock our novel ligand, 2-Quinazolin-2-yl-ethylamine, into the validated receptor site.

-

Action: Execute AutoDock Vina using the prepared receptor (.pdbqt), our new ligand (.pdbqt), and the grid box configuration file.[10]

-

-

Analyze the Results:

-

Binding Affinity: Vina will output a table of binding affinities for the top poses. Lower (more negative) values indicate a stronger predicted interaction.[8]

-

Pose Visualization: Load the receptor and the docked ligand poses into PyMOL or Discovery Studio. Visually inspect the top-scoring poses. A plausible pose should exhibit sensible interactions, such as hydrogen bonds with key residues in the hinge region of the kinase, and hydrophobic interactions in the binding pocket.[24]

-

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| 1 | -9.5 | ALA213 (H-bond), LEU139, VAL147 |

| 2 | -9.2 | LYS162 (H-bond), LEU263 |

| 3 | -8.8 | ALA213 (H-bond), TYR212 |

Chapter 6: Simulating the Dynamic Reality – Molecular Dynamics of the Complex

The top-ranked docking pose provides a compelling starting hypothesis. We will now test its stability using a Molecular Dynamics (MD) simulation with GROMACS. This process simulates the protein-ligand complex in a more realistic, solvated environment.[25][26]

Caption: The GROMACS Molecular Dynamics Simulation Workflow.

Detailed MD Simulation Protocol:

-

System Preparation:

-

Objective: To prepare the protein-ligand complex for simulation.

-

Action:

-

Combine the PDB files of the receptor and the top-ranked ligand pose into a single complex file.

-

Use GROMACS's pdb2gmx tool to generate a topology for the protein using a chosen force field (e.g., AMBER, CHARMM).[27]

-

Generate a topology and parameter file for the ligand. This is a critical step, often requiring external tools like CGenFF or ACPYPE to ensure the ligand is described accurately by the force field.

-

-

-

Solvation and Ionization:

-

Objective: To create a periodic boundary box and fill it with solvent and ions, mimicking physiological conditions.

-

Action:

-

Define a simulation box around the complex using gmx editconf.[28]

-

Fill the box with a chosen water model (e.g., TIP3P) using gmx solvate.

-

Add ions (e.g., Na+ and Cl-) using gmx genion to neutralize the system's charge and achieve a physiological salt concentration.

-

-

-

Energy Minimization:

-

Objective: To relax the system and remove any bad contacts or steric clashes before starting the dynamics.

-

Action: Run a steep descent energy minimization using gmx grompp and gmx mdrun.

-

-

Equilibration:

-

Objective: To bring the system to the desired temperature and pressure before the production run. This is a two-step process.

-

Action:

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Run a short simulation (e.g., 100 ps) to stabilize the system's temperature. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.

-

NPT Ensemble (Constant Number of particles, Pressure, Temperature): Run another short simulation (e.g., 100 ps) to stabilize the pressure and density of the system.

-

-

-

Production MD:

-

Objective: To run the simulation for a longer period (e.g., 50-100 ns) without restraints to collect data on the system's behavior.

-

Action: Execute the final production run using gmx mdrun. This step is computationally intensive and may take a significant amount of time.

-

Chapter 7: Analyzing the Results – From Raw Data to Actionable Insights

The output of an MD simulation is a trajectory file containing the coordinates of all atoms at many points in time. Analysis involves extracting meaningful metrics from this vast dataset.[29][30]

Caption: Key Analysis Techniques for MD Simulation Trajectories.

Key Analysis Metrics:

-

Root Mean Square Deviation (RMSD):

-

What it measures: The average deviation of atomic positions over time compared to a reference structure (usually the starting frame).

-

Interpretation: A plot of RMSD vs. time for the ligand indicates its stability within the binding pocket. A low, stable RMSD suggests the ligand remains bound in its initial pose. A large, fluctuating RMSD may indicate instability or that the ligand is dissociating.

-

-

Root Mean Square Fluctuation (RMSF):

-

What it measures: The fluctuation of each individual residue (for the protein) or atom (for the ligand) around its average position.

-

Interpretation: An RMSF plot highlights flexible and rigid regions of the protein. High RMSF values in loops are common, while low values in alpha-helices or beta-sheets are expected.

-

-

Hydrogen Bond Analysis:

-

What it measures: The presence and persistence of hydrogen bonds between the ligand and protein over the course of the simulation.

-

Interpretation: Identifying hydrogen bonds that are stable for a high percentage of the simulation time can confirm the key interactions predicted by docking and reveal which residues are most critical for binding.

-

Conclusion

This guide has charted a comprehensive course through the in silico investigation of 2-Quinazolin-2-yl-ethylamine. We have progressed from foundational theory to the practical execution of a validated molecular docking workflow and a robust molecular dynamics simulation. By integrating these methods, we can build a multi-faceted understanding of a ligand's potential interaction with its target—from predicting its most likely binding pose to assessing the dynamic stability of that interaction over time.

The insights gained from such studies are invaluable in modern drug discovery. They enable researchers to prioritize which novel compounds to synthesize, to generate hypotheses about structure-activity relationships, and to guide the rational design of more potent and selective therapeutic agents.[31] The journey of a drug from concept to clinic is long and arduous, but with the power of the digital microscope, that journey can be more targeted, efficient, and ultimately, more successful.

References

- Vertex AI Search. (n.d.). In-Silico search of Tailored Cox-2 Inhibitors: Screening of Quinazolinone derivatives via molecular modeling Tools.

- MDPI. (n.d.). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics.

- Vertex AI Search. (2024, October 16). Novel quinazoline derivatives: key pharmacological activities.

- PubMed Central. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.

- PubMed Central. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.

- Taylor & Francis Online. (2023, September 7). In-silico screening and molecular dynamics simulation of quinazolinone derivatives as PARP1 and STAT3 dual inhibitors.

- PubMed Central. (2020, October 18). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition.

- National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.

- YouTube. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial.

- Creative Proteomics. (n.d.). How to Analyze Results from Molecular Dynamics Simulations.

- PubMed. (2025, February 6). Pharmacophore modeling in drug design.

- ResearchGate. (2022, April 25). How to validate the molecular docking results?.

- YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.

- MD Tutorials. (n.d.). Protein-Ligand Complex.

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- GROMACS Tutorials. (n.d.). Introduction to Molecular Dynamics.

- Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?.

- Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes.

- PubMed Central. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.

- PubChem. (n.d.). Quinazolin-2-amine.

- National Institutes of Health. (n.d.). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation.

- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- YouTube. (2025, February 7). How to interpret and understand results of molecular dynamics simulation?.

- Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.

- IntechOpen. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions.

- International Journal of Pharmaceutical Sciences Review and Research. (2024, May 25). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives.

- ResearchGate. (2025, August 6). Quinazolinone and quinazoline derivatives: Recent structures with potent antimicrobial and cytotoxic activities.

- Galaxy Training. (2019, June 3). Running molecular dynamics simulations using GROMACS.

- Michigan State University. (n.d.). Lessons from Docking Validation.

- BLDpharm. (n.d.). 2-((2-(Diethylamino)ethyl)amino)quinazolin-4(1H)-one.

- Galaxy Training. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on.

- Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines.

- YouTube. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio.

- GROMACS Tutorials. (n.d.). GROMACS Tutorials.

- YouTube. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1.

- Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling.

- Bonvin Lab. (n.d.). Small molecule docking.

- PubMed. (n.d.). Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors.

- ResearchGate. (2018, May 17). Molecular dynamics simulation of protein-ligand complex?.

- Creative Biostructure. (n.d.). Pharmacophore Modeling.

- ACS Publications. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS.

- YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications.

- IJIRT. (n.d.). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.

- ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.

- ResearchGate. (2024, April 19). What is the best practices and presentation for analysis of multiple molecular dynamics simulations?.

- PubMed. (n.d.). Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies.

- DergiPark. (2022, September 29). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks.

- Medium. (2024, August 22). How To Get Started With Analysing Your Simulation Data.

- PubChem. (2026, January 24). 4-(2-Aminoethyl)quinazolin-2-amine.

- Future Science. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. ijirt.org [ijirt.org]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijddr.in [ijddr.in]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 14. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 16. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 17. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 18. GROMACS Tutorials [mdtutorials.com]

- 19. Quinazolin-2-amine | C8H7N3 | CID 519332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]

- 24. youtube.com [youtube.com]

- 25. youtube.com [youtube.com]

- 26. Protein-Ligand Complex [mdtutorials.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 29. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 30. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]

- 31. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Quinazolin-2-yl-ethylamine

Foreword: The Imperative of Rigorous Structural Elucidation

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. The efficacy and safety of a potential therapeutic agent are intrinsically linked to its precise molecular architecture. It is with this understanding that we delve into the spectroscopic analysis of 2-Quinazolin-2-yl-ethylamine, a molecule of interest within the broader, biologically significant family of quinazoline derivatives. Quinazolines are known to exhibit a wide range of pharmacological activities, including antimicrobial and cytotoxic effects. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the structural elucidation of this compound using the triumvirate of modern analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and supported by data from analogous structures, offering a robust, albeit predictive, analytical blueprint.

Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Quinazolin-2-yl-ethylamine possesses a quinazoline core, a bicyclic aromatic system, with an ethylamine substituent at the 2-position. This unique combination of a rigid aromatic scaffold and a flexible aliphatic side chain with a primary amine gives rise to a distinct spectroscopic fingerprint.

Molecular Structure of 2-Quinazolin-2-yl-ethylamine

Caption: Structure of 2-Quinazolin-2-yl-ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz spectrometer.[1]

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum of 2-Quinazolin-2-yl-ethylamine

The proton NMR spectrum will be characterized by distinct signals for the aromatic protons of the quinazoline ring and the aliphatic protons of the ethylamine side chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H on Quinazoline Ring | 7.5 - 9.5 | m | 7-9 | 4H |

| -CH₂- (adjacent to quinazoline) | ~3.2 - 3.5 | t | ~6-7 | 2H |

| -CH₂- (adjacent to NH₂) | ~3.0 - 3.3 | t | ~6-7 | 2H |

| -NH₂ | ~1.5 - 2.5 | br s | - | 2H |

-

Rationale: The aromatic protons of the quinazoline ring are expected to resonate in the downfield region (7.5-9.5 ppm) due to the deshielding effect of the aromatic ring currents. Their multiplicities will be complex due to spin-spin coupling with neighboring protons. The methylene (-CH₂-) protons of the ethylamine chain will appear as triplets, as they are coupled to each other. The protons on the carbon adjacent to the electron-withdrawing quinazoline ring will be slightly more deshielded than those adjacent to the amine group.[2] The amine protons (-NH₂) typically appear as a broad singlet and their chemical shift can be highly variable depending on concentration and solvent.

Predicted ¹³C NMR Spectrum of 2-Quinazolin-2-yl-ethylamine

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 of Quinazoline | ~160 - 165 |

| Other Aromatic Carbons | ~120 - 150 |

| -CH₂- (adjacent to quinazoline) | ~40 - 45 |

| -CH₂- (adjacent to NH₂) | ~35 - 40 |

-

Rationale: The carbon at the 2-position of the quinazoline ring (C2) is expected to be significantly downfield due to its attachment to two nitrogen atoms.[3] The other aromatic carbons will resonate in the typical range for aromatic systems. The aliphatic carbons of the ethylamine side chain will be found in the upfield region of the spectrum.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands for 2-Quinazolin-2-yl-ethylamine

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3200 | N-H stretch (primary amine) | Medium, broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch | Medium |

| ~1620 - 1580 | C=N stretch (quinazoline) | Strong |

| ~1600, ~1475 | C=C stretch (aromatic) | Medium-Strong |

| ~1650 - 1550 | N-H bend (primary amine) | Medium |

| ~1250 - 1020 | C-N stretch | Medium |

-

Rationale: The presence of the primary amine will be clearly indicated by the N-H stretching and bending vibrations.[5] The quinazoline ring will show characteristic C=N and aromatic C=C stretching absorptions. The aliphatic ethyl group will be identified by its C-H stretching frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation of 2-Quinazolin-2-yl-ethylamine

-

Molecular Ion (M⁺): The molecular weight of 2-Quinazolin-2-yl-ethylamine (C₁₀H₁₁N₃) is approximately 173.22 g/mol . Therefore, the molecular ion peak is expected at m/z = 173.

-

Key Fragmentation Pathways:

Predicted Fragmentation Pathway

Caption: Workflow for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of 2-Quinazolin-2-yl-ethylamine, as outlined in this guide, provides a robust framework for its unequivocal structural confirmation. By integrating the detailed information on molecular weight and fragmentation from mass spectrometry, the identification of key functional groups from infrared spectroscopy, and the precise mapping of the carbon-hydrogen skeleton from NMR spectroscopy, researchers can confidently ascertain the identity and purity of this compound. This level of analytical rigor is indispensable for advancing the study of quinazoline derivatives in medicinal chemistry and drug development, ensuring that subsequent biological evaluations are based on a well-characterized molecular entity.

References

- The Royal Society of Chemistry. (n.d.). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N.

- Zeitschrift für Naturforschung. (n.d.). The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives.

-

DergiPark. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. Retrieved from [Link]

-

PubChem. (n.d.). Quinazolin-2-amine. Retrieved from [Link]

- Neszmélyi, A., & Lóránd, T. (1991). 13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones. Journal of the Chemical Society, Perkin Transactions 2, 1559. DOI: 10.1039/P29910001559.

-

ResearchGate. (n.d.). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of ethylamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved from [Link]

-

MDPI. (2021). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of ethylamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Targeting Multidrug Resistance: A Technical Guide to the Discovery of Quinazoline-Based Antibacterials

[1]

Executive Summary

The quinazoline scaffold (benzopyrimidine) represents a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. In the context of the escalating antimicrobial resistance (AMR) crisis, quinazoline derivatives have emerged as potent inhibitors of bacterial DNA gyrase and Dihydrofolate Reductase (DHFR), offering a dual-mechanism approach to overcoming multidrug-resistant (MDR) strains like Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1]

This technical guide provides a rigorous framework for the rational design, synthesis, and biological validation of new quinazoline-based antibacterial agents. It moves beyond basic literature review to provide actionable protocols and mechanistic insights for immediate application in drug discovery workflows.

Part 1: Mechanism of Action & Target Identification

To design effective agents, one must understand the molecular causality of inhibition. Quinazolines primarily act by interfering with bacterial replication and folate metabolism.

Primary Target: DNA Gyrase (Topoisomerase II)

DNA gyrase is essential for introducing negative supercoils into DNA, a process vital for replication.[2] Quinazolines typically target the ATP-binding site of the GyrB subunit , unlike fluoroquinolones which stabilize the DNA-gyrase cleavage complex.[1]

-

Mechanism: Competitive inhibition of ATP hydrolysis prevents the energy-dependent strand passage, stalling the replication fork.

-

Structural Insight: The N1 and N3 nitrogens of the quinazoline ring often form critical hydrogen bonds with the active site residues (e.g., Asp73 in E. coli GyrB).

Secondary Target: Dihydrofolate Reductase (DHFR)

Similar to trimethoprim, certain 2,4-diaminoquinazoline derivatives inhibit DHFR, depleting the pool of tetrahydrofolate required for thymidine synthesis ("thymineless death").

Mechanistic Pathway Visualization[1]

Figure 1: Dual-mechanism pathways of quinazoline antibacterials targeting DNA replication and folate metabolism.[1]

Part 2: Rational Design & SAR Insights

Successful lead optimization requires manipulating the scaffold to maximize binding affinity while maintaining physicochemical properties (Lipinski's Rule of 5).

Structure-Activity Relationship (SAR) Matrix[1][4]

The following table synthesizes data from recent high-impact studies regarding substitution patterns on the quinazolin-4(3H)-one core.

| Position | Modification Strategy | Biological Impact & Rationale |

| C-2 | Thio-ethers / Thiazoles | Critical for Potency. Bulky lipophilic groups (e.g., phenyl, benzyl) or heterocyclic rings (thiazole) here enhance hydrophobic interactions within the target pocket [1, 5]. |

| N-3 | Aryl / Heteroaryl | Specificity Determinant. Substitution with electron-withdrawing groups (e.g., Cl, F) on a phenyl ring at N3 improves activity against Gram-positive bacteria by increasing lipophilicity and cell wall penetration [3]. |

| C-6 / C-8 | Halogenation (Cl, Br, I) | Metabolic Stability. Halogens at these positions block metabolic oxidation and often form additional halogen bonds with the enzyme target, significantly lowering MIC values [6]. |

| C-4 | Amino / Hydrazone | Binding Affinity. Converting the carbonyl to an amine or hydrazone linker can create new H-bond donors, crucial for DHFR inhibition [4]. |

Expert Insight: Avoid unsubstituted alkyl groups at C-2, as they often lead to rapid metabolic clearance and reduced binding energy. Focus on hybridization (e.g., Quinazoline-Benzimidazole hybrids) to leverage dual-pharmacophores [1].

Part 3: Synthetic Strategies

To access these derivatives, we utilize robust, self-validating synthetic routes. The Benzoxazinone Route is preferred for generating diverse N3-substituted libraries due to its high yield and operational simplicity.

Synthetic Workflow Visualization

Figure 2: The Benzoxazinone pathway allows for the modular synthesis of 2,3-disubstituted quinazolines.[1]

Part 4: Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific controls (positive/negative) ensures that results are interpretable and trustworthy.

Protocol A: Synthesis of 2-Phenyl-3-substituted-quinazolin-4(3H)-ones

Source Validation: Adapted from verified procedures in [2] and [7].

Reagents: Anthranilic acid, Benzoyl chloride, Acetic anhydride, Primary amine (e.g., aniline derivative), Ethanol.

-

Formation of Benzoxazinone:

-

Dissolve anthranilic acid (0.01 mol) in pyridine (30 mL).

-

Add benzoyl chloride (0.01 mol) dropwise at 0°C. Stir for 1 hour.

-

Treat the resulting solid with acetic anhydride (20 mL) and reflux for 2 hours.

-

Validation Point: Monitor TLC (Hexane:Ethyl Acetate 7:3). Disappearance of starting material indicates conversion.

-

Concentrate and crystallize from ethanol to yield 2-phenyl-3,1-benzoxazin-4-one.[1]

-

-

Ring Opening/Closing (Quinazolinone formation):

-

Mix the benzoxazinone intermediate (0.01 mol) with the appropriate aromatic amine (0.01 mol) in ethanol (50 mL).

-

Add catalytic glacial acetic acid (1-2 drops).[1]

-

Reflux for 6–8 hours.[1]

-

Validation Point: The product should precipitate upon cooling. If not, pour into crushed ice.

-

Recrystallize from ethanol/DMF.[1]

-

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI Guidelines (M07-A10).

Purpose: To determine the lowest concentration of the compound that prevents visible growth.

-

Preparation:

-

Prepare stock solution of the quinazoline derivative in DMSO (1 mg/mL).

-

Control: Use Ciprofloxacin or Norfloxacin as a positive control. Use DMSO as a negative solvent control.[1]

-

-

Inoculum:

-

Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (

CFU/mL). -

Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

-

Microdilution:

-

Use a 96-well plate. Dispense 100 µL of CAMHB into wells.

-

Perform serial 2-fold dilutions of the test compound (range: 64 µg/mL to 0.125 µg/mL).

-

Add 100 µL of diluted bacterial inoculum to each well.

-

-

Incubation & Readout:

-

Incubate at 37°C for 16–20 hours.

-

Visual Check: Turbidity indicates growth.[1] The MIC is the first clear well.

-

Validation: The positive control must show expected MIC ranges; the negative control must show no inhibition; the sterility control must remain clear.

-

Part 5: Recent Advances & Case Studies

Recent literature highlights the efficacy of hybridization . A 2024 study demonstrated that fusing a thiazole moiety to the quinazoline C-2 position resulted in compounds with MIC values as low as 0.125 µg/mL against MRSA, superior to standard ciprofloxacin [1, 5].[1]

Key Takeaway: The electron-rich thiazole ring likely acts as a bioisostere, enhancing interaction with the ATP-binding pocket of DNA gyrase B, while the quinazoline core maintains the scaffold's rigid orientation.

References

-

The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate/Bentham Science. (2025). Link

-

Synthesis of Novel Quinazoline Derivatives as Antimicrobial Agents. Academia.edu. Link

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Journal of Medicinal Chemistry / NIH. (2016).[1] Link

-

DNA Gyrase as a Target for Quinolones. MDPI - Biomolecules. (2020). Link

-

Design, Characterization, Antimicrobial Activity... of Thienothiazoloquinazoline Derivatives. ACS Omega. (2025). Link[1]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. NIH / PMC. (2016). Link

-

Synthesis of Quinazoline Derivatives with Antibacterial Activity. ResearchGate. Link

Application Note: In Vitro Evaluation of 2-Quinazolin-2-yl-ethylamine Cytotoxicity

[1][2]

Executive Summary & Scientific Context

The quinazoline pharmacophore is a cornerstone of modern oncology, serving as the structural backbone for approved kinase inhibitors such as Gefitinib and Erlotinib. 2-Quinazolin-2-yl-ethylamine represents a critical "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets. Its ethylamine side chain functions as a versatile linker for Schiff base formation or metal chelation, often enhancing DNA intercalation or kinase binding affinity.

This application note provides a rigorous, self-validating workflow for evaluating the cytotoxicity of 2-Quinazolin-2-yl-ethylamine and its derivatives. Unlike generic protocols, this guide addresses the specific physicochemical challenges of quinazolines (hydrophobicity, precipitation) and targets the specific apoptotic pathways (G2/M arrest, EGFR inhibition) associated with this class.

Key Mechanistic Targets

Experimental Workflow & Logic

The evaluation follows a "Screen-Confirm-Mechanism" cascade. This logic prevents false positives caused by compound precipitation or colorimetric interference, which are common with quinazoline derivatives.

Figure 1: The "Screen-Confirm-Mechanism" workflow ensures resources are focused only on bioactive derivatives.

Compound Preparation & Handling[3][4][5]

Quinazoline derivatives are lipophilic. Improper solubilization is the #1 cause of variability in IC50 data.

-

Stock Solution: Dissolve 2-Quinazolin-2-yl-ethylamine in sterile DMSO (Dimethyl Sulfoxide) to a concentration of 10–20 mM . Vortex for 1 minute.

-

Critical: If the solution is cloudy, sonicate at 37°C for 5 minutes.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solution: Dilute the stock into complete cell culture media immediately prior to use.

-

Constraint: The final DMSO concentration on cells must be ≤ 0.5% (v/v) to avoid vehicle toxicity.

-

Protocol 1: Primary Cytotoxicity Screening (CCK-8 Assay)

We utilize the Cell Counting Kit-8 (CCK-8) (WST-8) assay over standard MTT.

-

Why? Quinazolines can reduce MTT non-enzymatically, leading to false viability signals. WST-8 produces a water-soluble formazan, eliminating the solubilization step and reducing error.

Materials

-

Target Cells: A549 (Lung), MCF-7 (Breast), or HepG2 (Liver).

-

Control Cells: HUVEC or HEK293 (Normal tissue for Selectivity Index calculation).

-

Reagent: CCK-8 Solution (Dojindo or equivalent).

Step-by-Step Methodology

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂ to allow attachment.

-

Edge Effect Control: Fill the outer perimeter wells with sterile PBS; do not use them for data.

-

-

Treatment: Aspirate old media. Add 100 µL of fresh media containing the compound at 6 serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

-

Controls:

-

Negative: 0.5% DMSO in media (Vehicle).

-

Positive: Gefitinib or Doxorubicin (10 µM).

-

Blank: Media only (no cells).

-

-

-

Incubation: Incubate for 48 hours . (Quinazolines often require >24h to manifest apoptotic effects).

-

Development: Add 10 µL of CCK-8 reagent directly to each well.

-

Readout: Incubate for 1–4 hours until orange color develops. Measure Absorbance at 450 nm .

Data Analysis

Calculate % Cell Viability using the formula:

-

Output: Plot Log(concentration) vs. % Viability. Use non-linear regression (4-parameter logistic) to determine IC50 .

Protocol 2: Mechanistic Evaluation (Flow Cytometry)

If IC50 < 10 µM, the mechanism of cell death must be validated. Quinazolines typically induce G2/M phase arrest followed by apoptosis.[1]

A. Cell Cycle Analysis (PI Staining)

This assay quantifies DNA content to determine if the compound halts cell division.

-

Treatment: Treat cells (6-well plate) with IC50 concentration for 24h.

-

Fixation: Harvest cells (trypsin), wash with cold PBS. Resuspend in 70% ice-cold ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

-

Staining: Wash ethanol away with PBS. Resuspend in 500 µL PBS containing:

-

50 µg/mL Propidium Iodide (PI) (DNA stain).

-

100 µg/mL RNase A (Removes RNA to prevent artifacts).

-

-

Acquisition: Incubate 30 min at 37°C in dark. Analyze on Flow Cytometer (FL2 channel).

-

Expected Result: A significant increase in the G2/M peak compared to control indicates tubulin/mitotic interference.

B. Apoptosis Detection (Annexin V-FITC / PI)

Differentiation between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).

-

Harvest: Collect cells (including floating dead cells) after 48h treatment.

-

Stain: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI .

-

Incubation: 15 min at RT in the dark.

-

Analysis:

-